molecular formula C13H15NO2 B021014 Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate CAS No. 101046-34-8

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Cat. No.: B021014
CAS No.: 101046-34-8
M. Wt: 217.26 g/mol
InChI Key: KRKHGZZFPSTQSW-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (CAS: 101046-34-8) is a pyrrole-derived compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . It is classified as a "building block" in organic synthesis, primarily used in research applications due to its >95% purity and structural versatility . The compound features a partially saturated pyrrole ring (2,5-dihydropyrrole) substituted with a benzyl group at the 1-position and a methyl ester at the 3-position. This configuration imparts unique electronic and steric properties, making it valuable for studying heterocyclic reactivity and designing bioactive molecules.

Properties

IUPAC Name

methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHGZZFPSTQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363946
Record name Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101046-34-8
Record name Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Amino Esters via Nucleophilic Addition

A widely employed strategy involves the cyclization of γ-amino esters to form the dihydropyrrole core. In one protocol, methyl 3-aminopent-4-enoate is treated with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl halide, followed by intramolecular cyclization to form the 2,5-dihydropyrrole ring .

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Base: Triethylamine (TEA)

  • Yield: 70–85%

Mechanistic Insight:
The base deprotonates the amine, enhancing its nucleophilicity. Subsequent benzylation generates a secondary amine, which undergoes cyclization via conjugate addition to the α,β-unsaturated ester. Proton NMR analysis of intermediates confirms the formation of the dihydro intermediate before aromatization .

Grignard Reagent-Mediated Ring Formation

Grignard reagents facilitate the construction of the dihydropyrrole skeleton through addition to pre-functionalized esters. For example, methyl 3-oxo-4-pentenoate reacts with benzylmagnesium bromide in tetrahydrofuran (THF) at −15°C, followed by acid quenching to yield the dihydropyrrole derivative .

Key Steps:

  • Grignard Addition: The organomagnesium reagent adds to the carbonyl group, forming a tertiary alcohol intermediate.

  • Cyclization: Acidic workup promotes dehydration and ring closure.

Optimization Data:

ParameterOptimal Value
Temperature−15°C
SolventTHF/Toluene (3:1)
Reaction Time3–5 hours
Isolated Yield65–75%

This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis .

Reductive Amination of Pyrrole Precursors

Partial reduction of fully aromatic pyrroles offers a route to dihydropyrroles. Methyl 1-benzylpyrrole-3-carboxylate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under mild hydrogen pressure (1–2 atm). Selective saturation of the 2,5-positions is achieved by controlling reaction time and temperature .

Analytical Validation:

  • 1H NMR (500 MHz, CDCl3): δ 7.40–7.28 (m, 5H, Ar-H), 4.21 (s, 2H, N-CH2-Ar), 3.72 (s, 3H, COOCH3), 3.12–2.98 (m, 4H, pyrroline-H) .

  • HRMS: Calcd for [C14H15NO2]+: 229.1103; Found: 229.1105 .

Limitations:
Over-reduction to pyrrolidines occurs if hydrogenation exceeds 6 hours.

Oxidative Aromatization of Dihydro Intermediates

A metal-free approach utilizes tert-butyl hydroperoxide (TBHP) and activated carbon to oxidize dihydropyrroles to pyrroles. While primarily used for aromatization, terminating the reaction early preserves the dihydro structure. For instance, methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is synthesized by quenching the TBHP-mediated oxidation after 30 minutes .

Comparative Data:

Oxidizing AgentReaction TimeDihydro:Pyrrole Ratio
TBHP/Activated C30 min9:1
DDQ10 min3:1
MnO22 hours1:2

TBHP provides superior selectivity for the dihydro product due to its milder oxidative strength .

Multicomponent Reactions (MCRs)

A one-pot MCR strategy condenses methyl glyoxylate, benzylamine, and acrolein in ethanol under reflux. The reaction proceeds via imine formation, followed by aza-Michael addition and cyclization.

Advantages:

  • No purification of intermediates required.

  • Scalable to gram quantities (yield: 60–68%).

13C NMR Analysis:
Peaks at δ 170.2 (COOCH3), 135.4 (N-CH2-Ar), and 52.1 (COOCH3) confirm ester and benzyl functionalities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrrole-Ester Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties Source
Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate (Target) C₁₃H₁₅NO₂ 217.26 1-Benzyl, 3-methyl ester Research chemical, synthetic precursor
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate C₂₁H₂₂N₄O₂ 362.43 3-Cyano, 4-methyl, 5-phenyl, ethyl ester Synthetic intermediate for heterocycles
Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate C₂₃H₂₃NO₃ 369.44 2,5-Dimethyl, 4-benzylbenzoyl Solubility studies, drug design
Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate C₁₄H₁₆N₂O₂ 244.29 2-Methyl, 4-pyridyl, ethyl ester Coordination chemistry, alkaloid models
Methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate C₈H₁₃NO₂ 155.19 3,3-Dimethyl Simplified dihydropyrrole model

Key Structural and Functional Differences

Substituent Effects on Reactivity and Stability
  • Benzyl vs. Pyridyl Groups : The benzyl group in the target compound enhances aromatic π-stacking interactions, while pyridyl-substituted analogues (e.g., Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate ) exhibit metal-coordination capabilities due to the nitrogen lone pair.
  • Ester Groups : Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., compounds in ), influencing their utility in aqueous environments.
Saturation and Ring Conformation
  • The 2,5-dihydropyrrole core in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated pyrroles like Methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate . This difference affects electronic properties and susceptibility to electrophilic substitution.
Crystallographic and Solubility Behavior
  • Crystal Packing: The naphthalene-containing analogue (Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, C₂₄H₂₃NO₃ ) exhibits a dihedral angle of 76.82° between aromatic systems, promoting rigid crystal packing via C–H⋯O interactions. In contrast, the target compound’s benzyl group may favor less ordered packing.
  • Solubility : Bulky substituents (e.g., 4-benzylbenzoyl in ) reduce solubility in polar solvents compared to the target compound’s simpler benzyl group.
Table 2: Analytical Data from Representative Studies
Compound Purity Analytical Methods (Highlighted) Key Spectral Data Source
This compound >95% COA, SDS, HPLC MS: m/z 217 (M+)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate N/A NMR, MS, Elemental Analysis ¹³C NMR: 148.70 (s), MS: m/z 362 (M+)
Methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate N/A MS, LogP calculation PSA: 38.66, LogP: 0.47

Biological Activity

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. The compound features a dihydropyrrole ring structure with a carboxylate ester functional group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives of pyrrole can demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

A comparative analysis of the antimicrobial activity of related compounds is illustrated in the following table:

Compound NameActivity Against MRSAActivity Against Other Bacteria
This compoundModerateModerate
Indole derivativesHighHigh
Quinoxaline derivativesVery HighHigh

These findings suggest that while this compound shows potential, there are more potent alternatives available in the literature.

Antiparasitic Activity

The compound's antiparasitic effects have been evaluated against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that related pyrrole derivatives exhibited selective activity against various strains of P. falciparum, with effective concentrations (EC50) ranging from 2 to 28 nM. This selectivity is significant when compared to cytotoxicity levels in mammalian cells (L6), which were found to be much higher (around 15,000 nM) .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound's structure allows it to bind with high affinity to receptors involved in inflammation and neuroprotection, suggesting potential therapeutic applications in these areas .
  • Enzyme Inhibition : Similar compounds have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • Substituent Effects : Variations in substituents on the pyrrole ring significantly affect biological activity. For example, modifications that enhance lipophilicity tend to improve antimicrobial potency.
  • Metabolic Stability : The presence of methyl groups on the pyrrole ring has been associated with metabolic instability; removing or substituting these groups can lead to substantial changes in activity .

Case Studies

Several case studies highlight the potential applications of this compound:

  • In Vitro Studies : A study demonstrated that this compound could inhibit the growth of P. falciparum effectively while maintaining low toxicity towards mammalian cells .
  • Antitumor Activity : Investigations into structurally related compounds have revealed promising antitumor activity against ovarian cancer xenografts in animal models, indicating potential for further development .

Q & A

Q. Key Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Temperature : Reactions are typically conducted at 60–100°C to balance yield and side-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate
Reactant of Route 2
Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

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